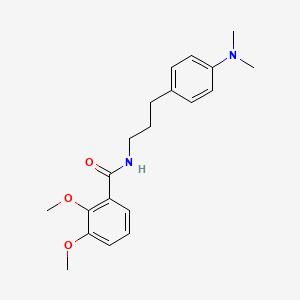

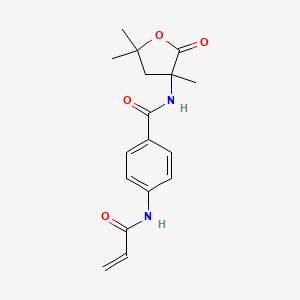

![molecular formula C7H9BrO4S B2367727 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid CAS No. 2416230-94-7](/img/structure/B2367727.png)

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid, also known as Br-Bicyclo[1.1.1]pentane-1-Sulfonic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Bridgehead-Bridgehead Interactions in Bicyclo[1.1.1]pentane

A study explored the properties of various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including bromo acid, highlighting their diverse reactivities with xenon difluoride. This research is crucial for understanding electronic effects in the bicyclo[1.1.1]pentane ring system, which is relevant for the chemical under discussion (Adcock et al., 1999).

Bicyclo[1.1.1]pentane in Click Chemistry

Bicyclo[1.1.1]pentane-derived azides and terminal alkynes were synthesized, showing their potential as substrates for click reactions. This study underscores the use of bicyclo[1.1.1]pentane structures in medicinal, combinatorial, and bioconjugate chemistry, relevant to the compound of interest (Kokhan et al., 2017).

Radical-mediated Sulfonyl Modification of Bicyclo[1.1.1]pentane

The study describes a novel method for adding sulfonyl alkynyl/allyl/cyano groups to bicyclo[1.1.1]pentane derivatives. This radical-mediated approach could be significant for the modification and functionalization of the compound (Wu et al., 2021).

Substituent Effects on Acidity in Bicyclic Systems

This research provides insights into how different substituents, including the sulfonyl group, affect the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids. These findings are valuable for understanding the chemical behavior of the compound (Wiberg, 2002).

Sulfonyl Group Reactions in Bicyclic Sulfones

Research on electrophilic addition reactions in unsaturated bicyclic sulfones, including those with sulfonyl groups, demonstrates the unique behavior of these compounds. This is relevant for understanding how the sulfonyl group in 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid might react under different conditions (Cadogan et al., 1996).

Selenoether and Thioether Functionalization of Bicyclo[1.1.1]pentanes

This study highlights the method for introducing selenoether and thioether functionalities to bicyclo[1.1.1]pentanes, which could have implications for the functionalization of the compound of interest (Wu et al., 2020).

作用機序

Target of Action

The primary targets of “2-[(3-Bromo-1-bicyclo[11It’s known that 1,3-disubstituted bicyclo[111]pentanes (BCPs), a class to which this compound belongs, are important bioisosteres with para-substituted aromatic rings .

Mode of Action

Bcps are known to interact with their targets through a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals .

Biochemical Pathways

It’s known that bcps can engage in polarity-matched borylation, a process that affects a wide array of alkyl-, aryl-, and alkenyl-functionalized bcp boronates .

Pharmacokinetics

The ADME properties of “2-[(3-Bromo-1-bicyclo[11It’s known that successful drug discovery efforts rely on potent drugs presenting good activity/affinity towards the target of interest as well as satisfactory absorption, distribution, metabolism, excretion, and toxicity (admet) parameters .

Result of Action

It’s known that bcps can perform late-stage functionalization on natural products and approved drugs with good efficiency to generate the corresponding bcp conjugates .

Action Environment

It’s known that modern medicinal chemistry has embraced the concept of ‘escaping from flatland’ as a powerful tenet to circumvent toxicity and poor pharmacokinetics .

特性

IUPAC Name |

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO4S/c8-6-2-7(3-6,4-6)13(11,12)1-5(9)10/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKIVZJTQVNZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)S(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B2367648.png)

![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2367651.png)

![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]prop-2-enamide](/img/structure/B2367661.png)